molecular formula C16H12Cl2N2S B2626187 (E)-2-((2,3-dichlorobenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile CAS No. 142994-73-8

(E)-2-((2,3-dichlorobenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile

Cat. No. B2626187
CAS RN: 142994-73-8
M. Wt: 335.25
InChI Key: ZVBGHRBWGMEPDJ-AWQFTUOYSA-N
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Description

(E)-2-((2,3-dichlorobenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile is a useful research compound. Its molecular formula is C16H12Cl2N2S and its molecular weight is 335.25. The purity is usually 95%.
BenchChem offers high-quality (E)-2-((2,3-dichlorobenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-2-((2,3-dichlorobenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Importance

The synthesis and biological importance of thiophene derivatives, including those related to the compound , are highlighted in the literature. Thiophene and its derivatives, like 2-(thio)ureabenzothiazoles (TBTs and UBTs), are known for their wide spectrum of biological activities. These compounds are of great interest in medicinal chemistry due to their potential as therapeutic agents. The synthetic methodologies for these compounds have evolved from 1935 to the present, offering a variety of substituents and demonstrating their significance in the design of new pharmacophores (M. Rosales-Hernández et al., 2022).

Catalytic Applications and Environmental Impact

Further research delves into the environmental aspects and catalytic applications of thiophene derivatives. Studies on the biodegradation and toxicity of condensed thiophenes found in petroleum products shed light on the environmental impact of these compounds. These studies are crucial for understanding the fate of thiophene derivatives in petroleum-contaminated environments and their potential toxicity (K. Kropp & P. Fedorak, 1998).

Chemical Properties and Synthetic Methods

The chemical properties and synthetic methods for creating tetrahydrobenzo[b]pyrans, closely related to the compound , are explored through organocatalytic approaches. These methods demonstrate the versatility and significance of thiophene derivatives in organic synthesis, highlighting their applications in creating heterocyclic compounds of pharmaceutical interest (H. Kiyani, 2018).

properties

IUPAC Name

2-[(E)-(2,3-dichlorophenyl)methylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N2S/c17-13-6-3-4-10(15(13)18)9-20-16-12(8-19)11-5-1-2-7-14(11)21-16/h3-4,6,9H,1-2,5,7H2/b20-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVBGHRBWGMEPDJ-AWQFTUOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)N=CC3=C(C(=CC=C3)Cl)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2=C(C1)C(=C(S2)/N=C/C3=C(C(=CC=C3)Cl)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-((2,3-dichlorobenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.